(2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid is a complex organic compound with a unique structure It features a chloro-substituted phenoxyacetic acid moiety linked to a hexahydroisoindole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid typically involves multiple steps. One common approach is to start with the preparation of the hexahydroisoindole derivative, followed by its coupling with the chloro-substituted phenoxyacetic acid. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Flumiclorac-pentyl: A related compound with similar structural features.
(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid: Another compound with a hexahydroisoindole moiety.
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid: A structurally related molecule with different substituents.
Uniqueness
What sets (2-chloro-4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-6-methoxyphenoxy)acetic acid apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific and industrial applications.
Properties
Molecular Formula |
C20H19ClN2O6 |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
2-[2-chloro-4-[(E)-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)iminomethyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C20H19ClN2O6/c1-28-14-7-10(6-13(21)18(14)29-9-15(24)25)8-22-23-19(26)16-11-2-3-12(5-4-11)17(16)20(23)27/h2-3,6-8,11-12,16-17H,4-5,9H2,1H3,(H,24,25)/b22-8+ |
InChI Key |
XGVOVZFIRCEVMS-GZIVZEMBSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=O)C3C4CCC(C3C2=O)C=C4)Cl)OCC(=O)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=O)C3C4CCC(C3C2=O)C=C4)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.